NSC45586

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

739301-85-0 |

|---|---|

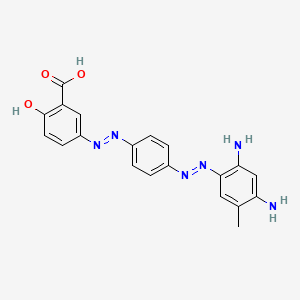

分子式 |

C20H18N6O3 |

分子量 |

390.4 g/mol |

IUPAC 名称 |

5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C20H18N6O3/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29/h2-10,27H,21-22H2,1H3,(H,28,29) |

InChI 键 |

LNPJMIMLAFXLSJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of NSC45586

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2). These phosphatases are critical negative regulators of key cellular signaling pathways, including the PI3K/Akt and PKC pathways, which are pivotal in cell survival, proliferation, and metabolism. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound exerts its effects through a dual mechanism: the rapid inhibition of PHLPP's phosphatase activity and the sustained suppression of PHLPP1 and PHLPP2 expression. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, presenting quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound functions as a selective inhibitor of both PHLPP1 and PHLPP2 isoforms.[1] Its primary mode of action involves targeting the PP2C phosphatase domain of these enzymes.[2] This inhibition leads to the hyperphosphorylation and subsequent activation of downstream targets, most notably the serine/threonine kinase Akt.[2]

The mechanism of this compound can be characterized by two distinct but complementary actions:

-

Rapid Inhibition of Phosphatase Activity: this compound rapidly blocks the catalytic activity of PHLPP1 and PHLPP2. This leads to an immediate increase in the phosphorylation of key downstream substrates, including Akt at serine 473 (Ser473) and Protein Kinase C (PKC).[3]

-

Sustained Suppression of PHLPP Expression: In addition to its direct inhibitory effects, this compound also promotes a long-term reduction in the cellular levels of PHLPP1 and PHLPP2. It achieves this by decreasing the mRNA and protein expression of both isoforms.[3]

This dual mechanism ensures both a rapid onset of action and a prolonged cellular response to the inhibition of the PHLPP signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from published studies.

| Parameter | Value | Cell/System Context | Reference |

| Cellular Activity | |||

| IC50 (Chondrocyte Maturation) | 4 µM | Primary Mouse Chondrocytes | |

| Optimal Concentration (Akt Activation) | 50 µM | Primary Rat Cortical Neurons (with IGF-1) | |

| Downstream Effects | |||

| Increase in pAkt (Ser473) | 2 to 6-fold | Chondrocyte Micromass | |

| Increase in pPKC | 2 to 6-fold | Chondrocyte Micromass | |

| Decrease in PHLPP1/2 mRNA | 50-70% reduction | Chondrocyte Micromass | [3] |

| Decrease in PHLPP1/2 Protein | 50-70% reduction | Chondrocyte Micromass | [3] |

| Pharmacokinetics (in mice) | |||

| Plasma Half-life | 3.5 - 6 hours | Male C57Bl/6J Mice |

Signaling Pathways and Visualizations

This compound primarily impacts the PHLPP-Akt signaling pathway. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at Ser473, a critical step for its full activation. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and growth.

Caption: Mechanism of this compound action on the PHLPP/Akt signaling pathway.

Experimental Protocols

Chondrocyte Micromass Culture for Maturation Assays

This protocol is adapted for studying the effect of this compound on chondrocyte differentiation and matrix production.

Materials:

-

Primary mouse articular chondrocytes

-

Chondrogenic medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL L-ascorbic acid)

-

This compound (stock solution in DMSO)

-

24-well plates

-

Alcian Blue staining solution

Procedure:

-

Isolate primary chondrocytes from mouse articular cartilage.

-

Resuspend cells in chondrogenic medium to a final concentration of 1 x 10^7 cells/mL.

-

Dispense 20 µL droplets of the cell suspension into the center of each well of a 24-well plate.

-

Allow the micromasses to attach for 2-3 hours in a humidified incubator at 37°C and 5% CO2.

-

Gently add 500 µL of chondrogenic medium to each well.

-

For treatment groups, add this compound to the desired final concentration (e.g., a dose-response from 1 to 10 µM). Include a vehicle control (DMSO).

-

Culture the micromasses for 7-14 days, changing the medium every 2-3 days with fresh medium containing this compound or vehicle.

-

For analysis, fix the micromasses with 4% paraformaldehyde and stain with Alcian Blue to visualize glycosaminoglycan-rich matrix.

-

Quantify the staining intensity or the area of the stained matrix to assess chondrocyte maturation.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (Ser473) in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., ATDC5 chondrocytes, primary neurons)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and time points (e.g., 25-50 µM for 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total Akt for normalization.

-

Quantify band intensities using densitometry software.

References

NSC45586 as a PHLPP1/2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule compound identified as an inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting PHLPP1 and PHLPP2.[1][2] These phosphatases are critical negative regulators of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade central to cell survival, proliferation, and metabolism.[3][4] By dephosphorylating the hydrophobic motif (Ser473) of Akt, PHLPP1 and PHLPP2 attenuate its activity, thereby promoting apoptosis.[4][5] Inhibition of PHLPP1/2 by this compound consequently leads to the activation of Akt signaling, making it a valuable tool for studying the physiological roles of PHLPP and a potential starting point for the development of therapeutics aimed at modulating this pathway.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1][2] It is characterized as a non-isoform-specific, uncompetitive inhibitor.[6] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, locking it in a state that prevents the dephosphorylation of the substrate.[6] The primary and most well-documented downstream effect of this compound is the increased phosphorylation of Akt at its serine 473 residue, leading to the activation of the Akt signaling pathway.[1][6] This, in turn, can influence a variety of cellular processes, including the suppression of apoptosis and the promotion of cell survival.[6]

dot

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

Table 1: In Vitro and Cellular Activity

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| Cellular IC50 | ~70 µM | Not specified | Inhibition of Akt phosphorylation. | [6][7] |

| Effective Concentration | 25 - 100 µM | Various cell lines | Concentration range used in various cell-based assays. | [8][9] |

| Inhibition Mechanism | Uncompetitive | Biochemical assays | Binds to the PHLPP-substrate complex. | [6] |

| Isoform Specificity | Non-specific | PHLPP1 and PHLPP2 | Inhibits both PHLPP1 and PHLPP2. | [6][8] |

Table 2: Pharmacokinetic and Stability Data

| Parameter | Value | Species | Comments | Reference(s) |

| In Vitro Stability | Highly stable | Mouse plasma | No significant degradation observed over 72 hours at 37°C. | [1] |

| In Vivo Half-life | 3.5 - 6 hours | Mouse | Intravenous injection. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Western Blot for Akt Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt at Ser473 in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

dot

Figure 2: Western blot workflow for p-Akt detection.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell adherence, treat the cells with various concentrations of this compound. Include vehicle-treated and untreated controls.

-

MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound as required.

-

Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization to allow entry of the TUNEL reagents.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show a fluorescent signal in their nuclei.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (e.g., counterstained with DAPI).

dot

Figure 3: Experimental workflow for the TUNEL assay.

Quantitative PCR (qPCR) for Gene Expression

This protocol can be used to measure changes in the mRNA levels of PHLPP1 and PHLPP2 following treatment with this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for PHLPP1, PHLPP2, and a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Conclusion

This compound serves as a valuable chemical probe for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling. Its ability to inhibit these phosphatases and subsequently activate the Akt pathway provides a powerful tool for researchers in various fields, including cancer biology and neurobiology. While its lack of isoform specificity and relatively high cellular IC50 may limit its direct therapeutic potential, it remains an important compound for preclinical research and as a scaffold for the development of more potent and selective PHLPP inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 5. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC45586: Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting PHLPP1 and PHLPP2. These phosphatases are critical negative regulators of important cell signaling pathways, including the Akt and protein kinase C (PKC) cascades. By inhibiting PHLPP, this compound promotes the activation of these pro-survival pathways, making it a valuable tool for studying cellular signaling and a potential starting point for the development of therapeutics for a variety of diseases, including osteoarthritis and neurodegenerative disorders. This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and biological effects of this compound.

Discovery

This compound was identified through a combination of chemical and virtual screening of the National Cancer Institute (NCI) chemical repository. The discovery process aimed to identify small molecules that could inhibit the phosphatase activity of the PP2C domain of PHLPP.

High-Throughput Screening (HTS) of the NCI Diversity Set

The initial phase of discovery involved a high-throughput biochemical screen of the NCI Diversity Set against the purified phosphatase domain of PHLPP2. While the precise, detailed protocol for this specific screen is not publicly available, a representative experimental workflow for such a screen is outlined below.

Figure 1: Discovery workflow for this compound.

Chemical Properties

This compound is a small molecule with the molecular formula C19H16N4O4. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C19H16N4O4 | |

| Molecular Weight | 376.36 g/mol | |

| CAS Number | 739301-85-0 | |

| Chemical Name | 2-(2-(4-aminophenyl)hydrazinyl)-5-((4-methoxyphenyl)amino)cyclohexa-2,5-diene-1,4-dione | |

| SMILES | COc1ccc(NC2=CC(=O)C(=C(C2=O)NNc2ccc(N)cc2)C)cc1 | |

| Calculated LogP (CLogP) | 2.9 | |

| Topological Polar Surface Area (TPSA) | 114.7 Ų | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 | |

| Solubility | Soluble in DMSO (82 mg/mL) | |

| Stability | Stable in culture medium and mouse plasma for at least 72 hours at 37°C |

Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been published. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis approach.

Figure 2: Plausible retrosynthetic analysis of this compound.

Mechanism of Action

This compound functions as a selective inhibitor of PHLPP1 and PHLPP2. It targets the catalytic PP2C phosphatase domain of these enzymes. By inhibiting PHLPP, this compound prevents the dephosphorylation of key downstream signaling molecules, leading to their sustained activation.

The primary mechanism of this compound involves a dual action:

-

Direct Inhibition: It occupies the substrate-binding site of the PHLPP phosphatase domain, directly blocking its enzymatic activity.

-

Downregulation of Expression: Treatment with this compound has been shown to reduce the mRNA and protein levels of both PHLPP1 and PHLPP2.

Signaling Pathways

The inhibitory action of this compound on PHLPP leads to the hyperactivation of the Akt signaling pathway. This, in turn, affects downstream effectors such as the Forkhead box protein O1 (FOXO1). Notably, this compound does not appear to significantly impact the ERK/MAPK signaling pathway.

Figure 3: The PHLPP/Akt signaling pathway and the inhibitory action of this compound.

Biological Activity and Experimental Protocols

This compound has demonstrated significant biological activity in various in vitro and in vivo models.

In Vitro Activity

| Assay | Cell Line/System | Endpoint | IC50 | Reference |

| Chondrocyte Maturation | Primary Mouse Chondrocytes | Glycosaminoglycan (GAG) production | 4 µM | |

| Akt Phosphorylation | COS-7 cells | Increased Akt phosphorylation | 70 µM |

Representative Experimental Protocol: In Vitro Treatment of Chondrocytes

-

Cell Seeding: Plate primary immature mouse chondrocytes (IMCs) or ATDC5 cells at a density of 5 x 105 cells/well in a 6-well plate.

-

Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin to allow for cell adhesion.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 25 µM) for the specified duration (e.g., 24 hours).

-

Analysis: Harvest cells for downstream analysis, such as RNA or protein extraction for qPCR or Western blotting, respectively.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of this compound have been conducted in male C57Bl/6J mice.

| Parameter | 1.0 mg/kg (i.v.) | 2.5 mg/kg (i.v.) | 5.0 mg/kg (i.v.) | Reference |

| Elimination Half-life (t1/2) | 4 hours | 6 hours | 6 hours | |

| Volume of Distribution (VD) | High | High | High | |

| Elimination Time | ~8 hours | ~8 hours | ~8 hours |

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Animal Model: Utilize male C57Bl/6J mice.

-

Drug Administration: Administer this compound intravenously at doses of 1.0, 2.5, or 5.0 mg/kg.

-

Blood Collection: Collect blood samples at various time points over a 48-hour period.

-

Plasma Analysis: Determine the plasma concentration of this compound using liquid chromatography-mass spectrometry (LC-MS).

NSC45586: A Technical Guide to its Targets and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases.[1][2][3][4][5][6][7][8] Specifically, it targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2 isoforms.[6] By inhibiting PHLPP, this compound modulates critical cell signaling pathways, most notably by promoting the activation of the pro-survival kinase Akt.[3][5] This has positioned this compound as a valuable research tool for investigating the roles of PHLPPs in various physiological and pathological processes, including neuroprotection and cartilage regeneration.[3][7] This technical guide provides an in-depth overview of the targets, selectivity profile, and key experimental methodologies related to this compound.

Molecular Targets and Mechanism of Action

The primary molecular targets of this compound are the PHLPP1 and PHLPP2 phosphatases.[4][6] PHLPPs function as negative regulators of the PI3K/Akt signaling pathway by directly dephosphorylating the hydrophobic motif of Akt (Ser473), leading to its inactivation.[3] this compound acts as a pan-inhibitor of PHLPP1 and PHLPP2, meaning it does not distinguish between the two isoforms.[5][7] The mechanism of inhibition involves this compound targeting the PP2C phosphatase domain of PHLPP.[6] By inhibiting PHLPP activity, this compound prevents the dephosphorylation of Akt at Ser473, thereby promoting its activation and downstream signaling.[3][5] This leads to increased phosphorylation of Akt substrates, which are involved in cell survival and proliferation.[3]

dot

Selectivity Profile

This compound has been shown to be selective for PHLPP over other serine/threonine phosphatases such as Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2B (PP2B, Calcineurin). The following table summarizes the available quantitative data on the selectivity of this compound.

| Target | IC50 (µM) | Reference |

| PHLPP2 | 3.70 ± 0.06 | [5] |

| PP1 | ~100 | [5] |

| PP2B | >100 | [5] |

| PP2Cα | ~100 | [5] |

Experimental Protocols

In Vitro PHLPP Phosphatase Assay

This protocol is adapted from the original screening study by Sierecki et al. (2010) to determine the inhibitory activity of this compound against PHLPP2 in a cell-free system.

Materials:

-

Purified recombinant PHLPP2 phosphatase domain

-

p-nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the purified PHLPP2 phosphatase domain to each well of a 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a DMSO control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding a stock solution of pNPP to each well.

-

Monitor the absorbance at 405 nm over time using a microplate reader to measure the formation of p-nitrophenol.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Cellular Assay for Akt Phosphorylation

This protocol describes a general method to assess the effect of this compound on Akt phosphorylation in cultured cells using Western blotting.

Materials:

-

Cultured cells (e.g., ATDC5, primary immature chondrocytes)[4]

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (e.g., 25 µM) for a specified duration (e.g., 24 hours).[4] Include a DMSO-treated control group.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Quantify the band intensities to determine the relative increase in Akt phosphorylation.

dot

Conclusion

This compound is a selective inhibitor of PHLPP1 and PHLPP2 phosphatases, making it a valuable chemical probe to investigate the roles of these enzymes in cellular signaling. Its ability to promote Akt activation has been demonstrated in various cellular contexts. This guide provides a comprehensive overview of the known targets, selectivity, and fundamental experimental protocols for researchers utilizing this compound in their studies. For further details, consulting the original research articles is highly recommended.

References

- 1. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NSC45586: A Technical Guide for Neurobiology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2), key regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By targeting the PP2C phosphatase domain of PHLPP, this compound effectively blocks the dephosphorylation of Akt, a critical kinase in cell survival and proliferation. In the context of neurobiology, this mechanism of action translates to significant neuroprotective effects, as demonstrated in preclinical models of neuronal apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a discussion of its potential, as well as its limitations, in neurodegenerative disease research. While research into its application in specific neurodegenerative conditions such as Alzheimer's and Parkinson's disease is currently limited, its established role in promoting neuronal survival warrants further investigation.

Mechanism of Action: Inhibition of PHLPP and Activation of Akt Signaling

This compound functions as a pan-inhibitor of both PHLPP1 and PHLPP2. These phosphatases negatively regulate the Akt signaling pathway by dephosphorylating the serine/threonine kinase Akt at its serine 473 (Ser473) residue. Dephosphorylation at this site leads to the inactivation of Akt and subsequent downstream signaling that promotes apoptosis.

By inhibiting PHLPP1 and PHLPP2, this compound prevents the dephosphorylation of Akt, leading to its sustained activation. Activated Akt (phosphorylated Akt, or p-Akt) then phosphorylates a variety of downstream targets that play crucial roles in promoting cell survival, inhibiting apoptosis, and regulating cellular metabolism. This mechanism is central to the neuroprotective effects observed with this compound treatment.[1][2]

References

NSC45586: A Technical Overview of a PHLPP Inhibitor with Limited Application Data in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family of enzymes, specifically targeting PHLPP1 and PHLPP2.[1][2] These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in various cancers.[3][4][5] By inhibiting PHLPP, this compound has the potential to activate pro-survival and proliferative signaling through Akt. While this mechanism suggests potential relevance in oncology, a comprehensive review of publicly available literature reveals a significant scarcity of studies investigating the effects of this compound directly on cancer cell lines. This guide summarizes the existing data on this compound, focusing on its mechanism of action and providing experimental details from non-cancer cell line studies that may inform future cancer research.

Mechanism of Action

This compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2] The primary downstream effect of PHLPP inhibition is the increased phosphorylation of Akt (also known as Protein Kinase B), a key node in cellular signaling.[6][7] PHLPP specifically dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation. By inhibiting PHLPP, this compound promotes the accumulation of phosphorylated, active Akt.[7] This activation can, in turn, influence a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[4][5]

Quantitative Data

Despite the clear rationale for investigating this compound in cancer, there is a notable lack of quantitative data on its effects across various cancer cell lines in the public domain. The most relevant available data point is an IC50 value determined in a non-cancer cell line:

| Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |

| COS-7 | Monkey Kidney Fibroblast-like | Increased Akt phosphorylation (30 min) | 70 |

Note: COS-7 cells are not a cancer cell line and this IC50 value reflects the concentration required to inhibit PHLPP activity, not necessarily cytotoxic or anti-proliferative effects.

Experimental Protocols

Detailed experimental protocols for this compound in cancer cell lines are not available in the reviewed literature. However, protocols from studies in other cell types can provide a starting point for experimental design.

Cell Culture and Treatment (Adapted from Chondrocyte Studies)

-

Cell Seeding: ATDC5 cells were seeded at a density of 5 x 10^5 cells/well in a six-well plate.[1]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic/antimycotic solution (100 units/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL Amphotericin B).[1]

-

Drug Preparation: this compound is soluble in DMSO.[1] Stock solutions should be prepared in fresh DMSO to avoid reduced solubility due to moisture absorption.[1]

-

Treatment Concentration: A concentration of 25 µM has been used in chondrocyte cell lines for up to 24 hours.[1]

-

Stability: this compound has been shown to be highly stable in cell culture medium containing 10% FBS for at least 72 hours at 37°C.[7]

Western Blotting for Akt Phosphorylation

A key experiment to confirm the mechanism of action of this compound is to assess the phosphorylation status of Akt.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Detection: Following incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increased ratio of phospho-Akt to total Akt would indicate PHLPP inhibition. In chondrocytes, a two to six-fold increase in Akt2 phosphorylation was observed within 30 minutes of treatment.[7]

Signaling Pathway

The primary signaling pathway modulated by this compound is the PI3K/Akt pathway through the inhibition of PHLPP.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Emerging roles of PHLPP phosphatases in lung cancer [frontiersin.org]

- 4. PI3K and AKT: Unfaithful Partners in Cancer | MDPI [mdpi.com]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

NSC45586: A Small Molecule Inducer of Cartilage Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) 1 and 2.[1][2] These phosphatases act as key negative regulators of pro-survival and anabolic signaling pathways, and their inhibition has emerged as a promising therapeutic strategy for promoting tissue regeneration. In the context of cartilage biology, this compound has demonstrated significant potential in stimulating chondrocyte proliferation, matrix production, and in vivo cartilage repair. This document provides a comprehensive technical overview of this compound for researchers and drug development professionals interested in its application for studying and promoting cartilage regeneration.

Mechanism of Action

This compound exerts its pro-chondrogenic effects by inhibiting the phosphatase activity of PHLPP1 and PHLPP2.[1] PHLPPs are responsible for dephosphorylating and thereby inactivating key kinases such as Akt and Protein Kinase C (PKC). By inhibiting PHLPP, this compound leads to the sustained phosphorylation and activation of Akt2 and PKC.[3] This activation of pro-anabolic signaling cascades results in increased expression of key chondrogenic transcription factors and extracellular matrix components, coupled with a reduction in the expression of catabolic enzymes.

Signaling Pathway

Caption: Signaling pathway of this compound in chondrocytes.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound in the context of cartilage regeneration.

Table 1: In Vitro Efficacy of this compound on Chondrocytes

| Parameter | Value | Cell Type | Citation |

| IC50 for Chondrocyte Maturation & Matrix Synthesis | 4 µM | Primary Mouse Chondrocytes | [3] |

| PKC & Akt2 Phosphorylation Increase (within 30 min) | 2 to 6-fold | Primary Mouse Chondrocytes | [3] |

| Phlpp1/2 Protein Level Reduction (days 0-9 of culture) | ~50-70% | Primary Mouse Chondrocytes | [4] |

| Glycosaminoglycan (GAG) Production | Stimulated | Primary Mouse Chondrocytes | [1][3] |

| Sox9 Gene Expression | Stimulated | Primary Mouse Chondrocytes | [1] |

| Col2a1 (Collagen 2) Gene Expression | Stimulated | Primary Mouse Chondrocytes | [1] |

| Prg4 (Proteoglycan 4) Gene Expression | Stimulated | Primary Mouse Chondrocytes | [3] |

| Mmp13 Gene Expression | Suppressed | Primary Mouse Chondrocytes | [3] |

| DIPEN Expression | Suppressed | Primary Mouse Chondrocytes | [3] |

| Chondrocyte Proliferation | Increased | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Parameter | Value | Animal Model | Citation |

| Increase in Articular Cartilage Area (1 week post-injection) | 10-15% | 4-week-old male C57Bl/6J mice | [1] |

| Prg4 Protein Expression in Articular Cartilage | Elevated | 4-week-old male C57Bl/6J mice | [3] |

| Phlpp1, Phlpp2, and Mmp13 Levels in Articular Cartilage | Reduced | 4-week-old male C57Bl/6J mice | [4] |

Experimental Protocols

In Vitro Micromass Culture of Primary Mouse Chondrocytes

This protocol is adapted from studies demonstrating the pro-chondrogenic effects of this compound.[3]

Objective: To assess the effect of this compound on chondrocyte differentiation and matrix production in a 3D culture system.

Materials:

-

This compound (solubilized in DMSO)

-

Primary immature mouse articular chondrocytes (isolated from 5-day-old mice)

-

Chondrogenic medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µg/mL L-ascorbic acid)

-

96-well culture plates

-

DMSO (vehicle control)

Procedure:

-

Isolate primary chondrocytes from the articular cartilage of 5-day-old mouse pups.

-

Resuspend the cells in chondrogenic medium to a concentration of 1 x 107 cells/mL.

-

Create micromass cultures by spotting 20 µL droplets of the cell suspension into the center of each well of a 96-well plate.

-

Allow the cells to adhere for 2-4 hours in a humidified incubator at 37°C and 5% CO2.

-

Gently add 200 µL of chondrogenic medium to each well.

-

Prepare working solutions of this compound in chondrogenic medium at the desired final concentrations (e.g., ranging from 1 µM to 10 µM). A vehicle control group with an equivalent concentration of DMSO should be included.

-

Replace the medium in the wells with the medium containing this compound or vehicle control.

-

Culture the micromasses for a period of 3 to 9 days, changing the medium every 2-3 days.

-

At the end of the culture period, the micromasses can be harvested for analysis.

Analysis:

-

Glycosaminoglycan (GAG) content: Stain with Alcian blue and quantify using a colorimetric assay.

-

Gene expression analysis: Extract RNA and perform qRT-PCR for key chondrogenic markers (Sox9, Col2a1, Acan, Prg4) and catabolic markers (Mmp13).

-

Western blotting: Analyze protein extracts for phosphorylated Akt, phosphorylated PKC, and total protein levels.

In Vivo Intra-Articular Injection in a Mouse Model

This protocol is based on in vivo studies of this compound in mice.[3][5]

Objective: To evaluate the effect of this compound on cartilage regeneration in vivo.

Materials:

-

This compound

-

Sterile saline

-

4-week-old male C57Bl/6J mice

-

Anesthetic (e.g., isoflurane)

-

30G needles and syringes

Procedure:

-

Prepare a sterile solution of 8 µM this compound in saline. A vehicle control group receiving saline only should be included.

-

Anesthetize the mice according to approved institutional animal care and use committee protocols.

-

Disinfect the area around the right knee joint with alcohol.

-

Perform an intra-articular injection of 3 µL of the this compound solution or saline into the knee joint using a trans-patellar tendon approach. The needle should be inserted without resistance into the joint capsule under the patella.

-

After injection, gently massage the knee to ensure even distribution of the solution.

-

House the animals under standard conditions for one week.

-

At the end of the study period, euthanize the mice and dissect the knee joints for analysis.

Analysis:

-

Histology: Fix, decalcify, and embed the knee joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage.

-

Immunohistochemistry: Stain sections for key proteins such as Prg4, Mmp13, Phlpp1, and Phlpp2.

-

Histomorphometry: Quantify the articular cartilage area on the medial and lateral tibial plateaus and femoral condyles.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo studies of this compound.

Conclusion

This compound is a potent small molecule inhibitor of PHLPP1/2 that promotes cartilage regeneration through the activation of the Akt and PKC signaling pathways. The available data demonstrates its efficacy in increasing chondrocyte matrix production and promoting cartilage repair in vivo. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in the field of cartilage regeneration and osteoarthritis. Further studies are warranted to fully elucidate the dose-response relationship, long-term efficacy, and safety profile of this promising compound.

References

- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse [jove.com]

- 3. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intra-articular injection in mice [bio-protocol.org]

NSC45586: A Technical Guide to the Sodium Salt and Freebase Forms for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a selective inhibitor of the Pleckstrin Homology (PH) domain and Leucine-rich Repeat Protein Phosphatases (PHLPP1 and PHLPP2). By targeting the PP2C phosphatase domain of these enzymes, this compound modulates critical signaling pathways, including the Akt signaling cascade, making it a compound of significant interest for therapeutic development in oncology and neuroprotective applications. This technical guide provides a comprehensive overview of this compound, with a specific focus on the distinctions and comparative properties of its sodium salt and freebase forms. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed information on chemical properties, biological activity, experimental protocols, and relevant signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound has emerged as a valuable research tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway, which is frequently dysregulated in various diseases, including cancer and neurodegenerative disorders. By inhibiting PHLPP1 and PHLPP2, this compound promotes the phosphorylation and activation of Akt, a key protein kinase that regulates cell survival, proliferation, and metabolism.[1] This targeted inhibition offers a promising strategy for therapeutic intervention in diseases characterized by suppressed Akt signaling.

Chemical and Physical Properties: Sodium Salt vs. Freebase

Many pharmaceutical drugs are manufactured as salts, such as hydrochloride or citrate, to improve their properties.[2] The salt form of a drug can significantly influence its concentration and, consequently, its therapeutic efficacy.[2]

| Property | This compound Sodium Salt | This compound Freebase | General Principles & Implications |

| Chemical Formula | C20H17N6NaO3[3] | C20H18N6O3 | The addition of a sodium ion increases the molecular weight of the salt form. |

| Molecular Weight | 436.37 g/mol (Calculated) | 414.40 g/mol | The difference in molecular weight is important for accurate molar concentration calculations in experimental settings. |

| Solubility | Expected to have higher aqueous solubility. | Likely to be more soluble in organic solvents like DMSO. Commercially available this compound (form unspecified) is soluble in DMSO at 82 mg/mL (198.84 mM).[4] | Salt forms of weakly acidic or basic drugs are generally more water-soluble than their freebase counterparts.[5][6] This is a critical factor for formulation and in vivo administration. |

| Stability | Generally more stable in solid form. | May be less stable than the salt form, particularly in solution. | Salt formation can improve the chemical and physical stability of a compound.[7][8] |

| Bioavailability | Potentially higher oral bioavailability due to better dissolution. | Bioavailability will depend on its dissolution and absorption characteristics. | Improved solubility of the salt form can lead to faster dissolution and potentially higher bioavailability.[9][10] |

Table 1: Comparative Properties of this compound Sodium Salt and Freebase.

Biological Activity and In Vitro Studies

This compound has been shown to exert its biological effects by inhibiting PHLPP1 and PHLPP2, leading to increased phosphorylation of their downstream targets, most notably Akt.

Effects on Chondrocytes

In vitro studies using primary immature chondrocytes (IMCs) and the ATDC5 cell line have demonstrated that this compound promotes chondrocyte maturation and matrix production.[4] Treatment with this compound (form unspecified) at a concentration of 25 μM for 24 hours was shown to increase the mRNA and protein expression of the parathyroid hormone 1 receptor (Pth1r).[4] Furthermore, studies have shown that this compound, along with another PHLPP inhibitor (NSC117079), stimulates the production of glycosaminoglycans (GAGs), Sox9, proteoglycan 4, and collagen 2 in maturing chondrocytes.[11][12]

Neuroprotective Effects

The activation of Akt by this compound suggests its potential as a neuroprotective agent.[1] By inhibiting PHLPP, this compound can enhance neuronal survival signaling pathways.

In Vivo Pharmacokinetics

A study investigating the pharmacokinetic properties of this compound (form unspecified) in male C57Bl/6J mice provides valuable in vivo data.[1]

| Parameter | 1 mg/kg | 2.5 mg/kg | 5 mg/kg |

| Half-life (t1/2) | 4 - 6 hours | 4 - 6 hours | 4 - 6 hours |

| Volume of Distribution (VD) | 261 - 376 L/kg | 261 - 376 L/kg | 261 - 376 L/kg |

| Elimination | Detected in the bloodstream for up to 8-10 hours. Not detected in urine over an 8-hour period.[1] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice.[1]

The high volume of distribution suggests that this compound is lipophilic and distributes extensively into tissues.[1] The lack of urinary excretion indicates that it is likely cleared through other mechanisms, such as hepatic metabolism.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

The primary mechanism of action of this compound is the inhibition of PHLPP1 and PHLPP2, which leads to the activation of Akt and its downstream targets.

Caption: this compound inhibits PHLPP, activating Akt signaling.

Experimental Workflow for In Vitro Analysis of this compound

A typical workflow to assess the in vitro effects of this compound on a specific cell line.

Caption: Workflow for in vitro analysis of this compound effects.

Detailed Experimental Protocols

In Vitro Cell Treatment

This protocol is adapted from studies on chondrocytes.[4]

-

Cell Seeding: Seed ATDC5 cells at a density of 5 x 10^5 cells/well in a 6-well plate.

-

Incubation: Incubate overnight to allow for cell adhesion in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution.[4]

-

Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the culture medium to a final concentration of 25 µM. A vehicle control (e.g., DMSO alone) should be run in parallel.[4]

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[4]

-

Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for protein or RNA extraction.

Western Blot Analysis

A general protocol for assessing changes in protein phosphorylation and expression.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, PHLPP1, PHLPP2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR)

A general protocol for analyzing changes in gene expression.

-

RNA Isolation: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target genes (e.g., Pth1r) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Pharmacokinetic Study

This protocol is based on the study by Taylor et al. (2021).[1]

-

Animal Model: Use male C57Bl/6J mice.

-

Drug Administration: Administer this compound intravenously at different doses (e.g., 1.0, 2.5, or 5.0 mg/kg).[1]

-

Blood Collection: Collect blood samples at various time points (e.g., 1 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-injection.[1][13]

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of PHLPP1 and PHLPP2 with significant therapeutic potential. Understanding the distinct properties of its sodium salt and freebase forms is crucial for its successful development as a therapeutic agent. While direct comparative data are limited, the general principles of pharmaceutical sciences suggest that the sodium salt form may offer advantages in terms of solubility and stability. The provided in vitro and in vivo data, along with detailed experimental protocols, serve as a valuable resource for researchers and drug developers working with this promising compound. Further studies are warranted to directly compare the physicochemical and pharmacokinetic properties of the this compound sodium salt and freebase forms to guide optimal formulation and clinical development.

References

- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crack cocaine - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. vapeuk.co.uk [vapeuk.co.uk]

- 9. blacknote.com [blacknote.com]

- 10. vapegreen.co.uk [vapegreen.co.uk]

- 11. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

NSC45586: A Technical Guide for Researchers

An In-depth Examination of the PHLPP Inhibitor NSC45586 in Cellular Signaling and Drug Development

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family of enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular characteristics, mechanism of action, and experimental applications of this compound.

Core Molecular Data

This compound is a valuable tool for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling. The fundamental molecular properties of both the standard compound and its sodium salt are summarized below.

| Property | Value (this compound) | Value (this compound sodium) | Reference |

| Molecular Weight | 390.40 g/mol | 412.38 g/mol | [1][2] |

| Chemical Formula | Not explicitly stated in search results | C17H13N2NaO5S2 | [1] |

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of both PHLPP1 and PHLPP2.[3] Its primary mechanism involves targeting the PP2C phosphatase domain of these enzymes.[1][2] By inhibiting PHLPP, this compound prevents the dephosphorylation of key downstream targets, most notably the serine/threonine kinase Akt. This inhibition leads to the activation of Akt signaling pathways, which are crucial for cell survival, proliferation, and growth.[1][2]

The inhibitory effect of this compound has been observed in various cell types. For instance, it has been shown to activate Akt in neurons.[1][2] In COS-7 cells, this compound demonstrated an IC50 of 70 μM for the inhibition of PHLPP, as measured by the increase in Akt phosphorylation.[2]

Experimental Applications and Protocols

This compound has been utilized in a range of in vitro and in vivo studies to probe the function of PHLPP and its downstream signaling.

In Vitro Studies in Chondrocytes

Recent research has highlighted the potential of this compound in promoting cartilage regeneration, making it a compound of interest for osteoarthritis research.[4]

Objective: To investigate the effect of this compound on chondrocyte proliferation and matrix production.

Methodology:

-

Cell Culture: ATDC5 cells are seeded at a density of 5 x 10^5 cells/well in a six-well plate and incubated overnight in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic.[3]

-

Chondrogenesis Induction: The medium is replaced with DMEM supplemented with 2% FBS, ITS (Insulin-Transferrin-Selenium), 0.05 mg/mL ascorbic acid, and 10 μM β-glycerophosphate to promote chondrogenesis.[4]

-

Treatment: this compound is added to the culture medium at a concentration of 25 μM. A vehicle control (0.05% DMSO) is run in parallel.[3][4] Media is changed every three days.[4]

-

Analysis: After the desired treatment period, cells are collected for RNA or protein extraction to analyze markers of chondrogenesis such as glycosaminoglycan (GAG), Sox9, proteoglycan 4, and collagen 2 production.[4]

Pharmacokinetic Studies in Mice

Understanding the in vivo behavior of this compound is crucial for its development as a potential therapeutic agent.

Objective: To determine the pharmacokinetic profile of this compound in mice.

Methodology:

-

Animal Model: Male C57Bl/6J mice are used for the study.[4]

-

Drug Administration: this compound is administered via intravenous injection at concentrations of 1.0, 2.5, or 5.0 mg/kg.[4]

-

Sample Collection: Blood samples are collected at various time points over 48 hours, starting within one minute of injection.[4]

-

Analysis: The concentration of this compound in the plasma is quantified using Liquid Chromatography/Mass Spectrometry (LC/MS).[4] In vivo studies have shown that this compound is detectable in the bloodstream for up to eight to ten hours after intravenous injection and exhibits a higher volume of distribution compared to similar compounds.[4]

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound on PHLPP directly impacts the Akt signaling pathway. The following diagrams illustrate this relationship and a typical experimental workflow for studying the effects of this compound.

References

An In-depth Technical Guide to PHLPP Inhibitors: Focus on NSC45586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) inhibitors, with a particular focus on the well-characterized compound NSC45586. PHLPP isoforms (PHLPP1 and PHLPP2) are key regulators of critical cell signaling pathways, including the PI3K/Akt and ERK pathways, and have emerged as promising therapeutic targets in various diseases, including cancer, neurodegenerative disorders, and osteoarthritis. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the cellular pathways and experimental workflows involved.

Core Concepts: PHLPP Function and Inhibition

PHLPPs are a family of serine/threonine phosphatases that act as crucial negative regulators of cell survival and proliferation.[1] Their primary mechanism of action involves the dephosphorylation and subsequent inactivation of key signaling kinases. Notably, PHLPP1 and PHLPP2 exhibit isoform-specific regulation of the Akt kinase family; PHLPP1 preferentially dephosphorylates Akt2 and Akt3, while PHLPP2 targets Akt1 and Akt3.[2][3][4] This dephosphorylation occurs at the hydrophobic motif (Ser473 on Akt1), a critical step for Akt inactivation.[2] By inactivating Akt, PHLPPs suppress downstream signaling that promotes cell survival, growth, and proliferation.

Small molecule inhibitors of PHLPP, such as this compound and NSC117079, have been identified and characterized. These compounds typically target the catalytic PP2C phosphatase domain of both PHLPP1 and PHLPP2.[5][6] By inhibiting PHLPP activity, these molecules lead to a sustained phosphorylation and activation of Akt, thereby promoting cell survival and offering therapeutic potential in diseases characterized by excessive apoptosis or insufficient cell growth.[7]

Quantitative Data on PHLPP Inhibitors

The following tables summarize the available quantitative data for the most well-studied PHLPP inhibitors, this compound and NSC117079.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) | Inhibition Type | Assay Substrate | Reference |

| This compound | PHLPP2 | 3.70 ± 0.06 | Non-competitive | pNPP | [7] |

| NSC117079 | PHLPP2 | 5.45 ± 0.05 | Non-competitive | pNPP | [7] |

| This compound | PHLPP1/2 | Not specified | - | - | [6][8] |

| NSC117079 | PHLPP1/2 | Not specified | - | - | [9] |

Note: While both inhibitors are described as non-selective for PHLPP1 and PHLPP2, specific IC50 values for PHLPP1 are not consistently reported in the literature.

Table 2: Cellular Activity of PHLPP Inhibitors

| Compound | Effect | Cell Line | IC50 (µM) | Reference |

| This compound | Inhibition of Akt (Ser473) dephosphorylation | COS7 | ~70 | [5][7] |

| NSC117079 | Inhibition of Akt (Ser473) dephosphorylation | COS7 | ~30 | [5][7] |

| This compound | Reduced cell viability | DU145 | Not specified | [10] |

| This compound | Reduced cell viability | PC3 | Not specified | [10] |

Table 3: Pharmacokinetic Properties of PHLPP Inhibitors in Mice

| Compound | Dose | Half-life (t½) in Plasma | Volume of Distribution (VD) | Elimination | Reference |

| This compound | 1.0, 2.5, 5.0 mg/kg (IV) | 3.5 - 6 hours | High | Not detected in urine after 8h | [11] |

| NSC117079 | 1.0, 2.5, 5.0 mg/kg (IV) | ~1 hour | Low | Excreted in urine within 4h | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: PHLPP-Akt Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Experimental Workflow for TUNEL Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PHLPP inhibitors.

In Vitro PHLPP Phosphatase Activity Assay

This protocol is adapted from a colorimetric assay used for purified PHLPP enzymes.[11]

Materials:

-

Purified recombinant PHLPP1 or PHLPP2 enzyme

-

Assay Buffer: 100 mM Tricine (pH 7.5), 100 mM NaCl, 4 mM DTT, 0.02 mg/mL BSA

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

PHLPP inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and the desired concentration of pNPP (e.g., 8 mM).

-

In a 96-well plate, add 125 µL of the reaction mixture to each well.

-

Add the PHLPP inhibitor at various concentrations to the test wells. Include a DMSO vehicle control.

-

To initiate the reaction, add 1 µM of the purified PHLPP enzyme to each well. For background control wells, add buffer instead of the enzyme.

-

Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time at 23°C. The slope of the absorbance versus time plot is proportional to the enzyme activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of PHLPP inhibitors on Akt phosphorylation in cultured cells.[3][12]

Materials:

-

Cultured cells of interest

-

PHLPP inhibitor (e.g., this compound)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the PHLPP inhibitor or vehicle (DMSO) for the desired time (e.g., 30 minutes to 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of Akt phosphorylation is expressed as the ratio of phospho-Akt to total Akt.

TUNEL Assay for Apoptosis Detection

This protocol provides a general workflow for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect apoptosis in cells or tissue sections.[13][14][15]

Materials:

-

Cells or tissue sections fixed on slides

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate (B86180) (for cells) or Proteinase K (for tissues)

-

TUNEL Reaction Mixture: TdT enzyme and fluorescently labeled dUTPs in reaction buffer

-

Wash Buffer (e.g., PBS)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

Adherent cells: Grow cells on coverslips, treat as required, and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections with 4% paraformaldehyde.

-

-

Permeabilization:

-

For cells, incubate with Permeabilization Solution for 2-15 minutes on ice.

-

For tissue sections, treat with Proteinase K for 10-20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Wash the samples with PBS.

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light. Include a negative control (reaction mixture without TdT enzyme) and a positive control (pre-treatment with DNase I to induce DNA breaks).

-

-

Washing and Counterstaining:

-

Wash the samples thoroughly with PBS to remove unincorporated nucleotides.

-

Mount the coverslips or slides with mounting medium containing DAPI to visualize all cell nuclei.

-

-

Imaging and Analysis:

-

Visualize the samples using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI.

-

The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells.

-

Glycosaminoglycan (GAG) Assay in Chondrocyte Cultures

This protocol is for the quantification of sulfated glycosaminoglycans (GAGs) released into the culture medium or present in the cell matrix of chondrocytes, a common application for studying the effects of PHLPP inhibitors in cartilage biology.[16][17]

Materials:

-

Chondrocyte culture medium or cell lysates

-

1,9-dimethylmethylene blue (DMB) dye solution

-

Chondroitin (B13769445) sulfate (B86663) standard

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 525 nm

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the chondroitin sulfate standard in PBS to generate a standard curve (e.g., 0 to 50 µg/mL).

-

Sample Preparation: Collect the chondrocyte culture medium or prepare cell lysates. If necessary, dilute the samples with PBS to fall within the range of the standard curve.

-

Assay:

-

Add 100 µL of each standard and sample to the wells of a 96-well plate in triplicate.

-

Add 100 µL of the DMB dye solution to all wells.

-

-

Measurement: Immediately read the absorbance at 525 nm using a microplate reader. The color reaction is rapid and can fade, so readings should be taken within 5 minutes.

-

Calculation: Subtract the blank absorbance from all readings. Plot the standard curve and determine the concentration of GAGs in the samples by interpolating from the standard curve. The results are typically expressed as µg of GAG per mL of medium or per µg of total protein in cell lysates.

Conclusion

PHLPP inhibitors, exemplified by this compound, represent a valuable class of tool compounds for dissecting the roles of the PHLPP/Akt signaling axis in health and disease. Their ability to modulate fundamental cellular processes such as survival and proliferation underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biology. Further research into the development of more potent and isoform-selective PHLPP inhibitors will undoubtedly open new avenues for therapeutic intervention in a wide range of pathological conditions.

References

- 1. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 3. On the PHLPPside: Emerging Roles of PHLPP Phosphatases in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Phosphatase PHLPP1 Regulates Akt2, Promotes Pancreatic Cancer Cell Death, and Inhibits Tumor Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. biotna.net [biotna.net]

- 15. genscript.com [genscript.com]

- 16. chondrex.com [chondrex.com]

- 17. hoelzel-biotech.com [hoelzel-biotech.com]

The Interplay of NSC45586 and FOXO1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule NSC45586 and its modulatory effects on the Forkhead Box O1 (FOXO1) transcription factor. This compound is primarily recognized as an inhibitor of the PH Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family, which are key negative regulators of the Akt signaling pathway. The relationship between this compound and FOXO1 is complex, involving both the canonical PHLPP/Akt signaling axis and potentially other, less understood mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development efforts.

Core Signaling Pathway: PHLPP, Akt, and FOXO1

The canonical signaling pathway initiated by PHLPP inhibition provides a foundational context for understanding the effects of this compound. PHLPP isoforms (PHLPP1 and PHLPP2) are phosphatases that directly dephosphorylate and inactivate the serine/threonine kinase Akt.[1] Akt, in turn, is a primary negative regulator of FOXO1. When active, Akt phosphorylates FOXO1 at key serine/threonine residues, leading to its association with 14-3-3 proteins, subsequent exclusion from the nucleus, and eventual proteasomal degradation.[2][3][4] This prevents FOXO1 from binding to DNA and transcribing its target genes, which are involved in processes like apoptosis and cell cycle arrest.

This compound, by inhibiting PHLPP, is expected to increase Akt phosphorylation and activity.[5][6] Consequently, this should lead to an increase in FOXO1 phosphorylation and a decrease in its transcriptional activity.

References

- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 2. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Akt/FoxO1/p27 pathway mediates the proliferative action of liraglutide in β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forkhead Box Protein O1: Functional Diversity and Post-Translational Modification, a New Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PHLPP1/Nrf2-Mdm2 axis induces renal apoptosis via influencing nucleo-cytoplasmic shuttling of FoxO1 during diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC45586 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction